molecular formula C9H10BrNOS B14817502 4-Bromo-5-cyclopropoxy-2-(methylthio)pyridine

4-Bromo-5-cyclopropoxy-2-(methylthio)pyridine

Cat. No.: B14817502
M. Wt: 260.15 g/mol
InChI Key: DMHDBZQVRDFNNN-UHFFFAOYSA-N
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Description

4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE is an organic compound with the molecular formula C9H10BrNOS It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a cyclopropoxy group at the 5-position, and a methylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the cyclopropoxy and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium or copper catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, cyclopropoxy, and methylsulfanyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(methylsulfonyl)pyridine: Similar structure but lacks the cyclopropoxy group.

    2-Bromo-5-cyclopropoxy-4-(methylthio)pyridine: Similar structure but with a different substitution pattern.

Uniqueness

4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, adds to its structural complexity and potential for diverse applications.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

4-bromo-5-cyclopropyloxy-2-methylsulfanylpyridine

InChI

InChI=1S/C9H10BrNOS/c1-13-9-4-7(10)8(5-11-9)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

DMHDBZQVRDFNNN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=C1)Br)OC2CC2

Origin of Product

United States

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